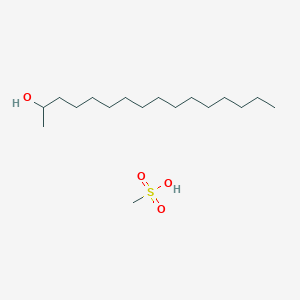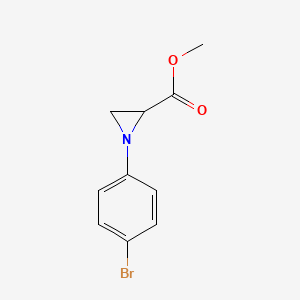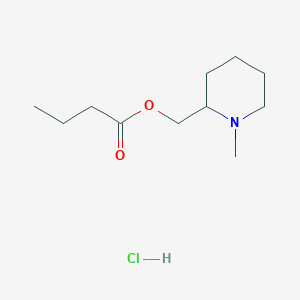![molecular formula C14H19BrF2O B12535468 Benzene, 5-bromo-1,2-difluoro-3-[[(1R)-1-methylheptyl]oxy]- CAS No. 676618-14-7](/img/structure/B12535468.png)
Benzene, 5-bromo-1,2-difluoro-3-[[(1R)-1-methylheptyl]oxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 5-bromo-1,2-difluoro-3-[[(1R)-1-methylheptyl]oxy]- is a complex organic compound characterized by the presence of bromine, fluorine, and an alkoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 5-bromo-1,2-difluoro-3-[[(1R)-1-methylheptyl]oxy]- typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation and alkylation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
Benzene, 5-bromo-1,2-difluoro-3-[[(1R)-1-methylheptyl]oxy]- undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts. The conditions vary depending on the desired reaction, but typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Chemistry
In chemistry, Benzene, 5-bromo-1,2-difluoro-3-[[(1R)-1-methylheptyl]oxy]- is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound is explored for its potential as a pharmaceutical intermediate. Its ability to undergo various chemical modifications makes it a versatile candidate for drug development and other biomedical applications .
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the development of materials with enhanced performance characteristics .
Mechanism of Action
The mechanism of action of Benzene, 5-bromo-1,2-difluoro-3-[[(1R)-1-methylheptyl]oxy]- involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can lead to the modulation of biological pathways, making the compound useful in therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3,5-difluorobenzene: Similar in structure but lacks the alkoxy group, making it less versatile in certain applications.
2,3-Difluorobromobenzene: Another similar compound with different substitution patterns, affecting its reactivity and applications.
5-Bromo-1,3-difluoro-2-(trifluoromethyl)benzene:
Uniqueness
Benzene, 5-bromo-1,2-difluoro-3-[[(1R)-1-methylheptyl]oxy]- is unique due to the presence of the alkoxy group, which provides additional sites for chemical modification. This makes it more versatile for use in various synthetic and industrial applications compared to its similar counterparts .
Properties
CAS No. |
676618-14-7 |
|---|---|
Molecular Formula |
C14H19BrF2O |
Molecular Weight |
321.20 g/mol |
IUPAC Name |
5-bromo-1,2-difluoro-3-[(2R)-octan-2-yl]oxybenzene |
InChI |
InChI=1S/C14H19BrF2O/c1-3-4-5-6-7-10(2)18-13-9-11(15)8-12(16)14(13)17/h8-10H,3-7H2,1-2H3/t10-/m1/s1 |
InChI Key |
XZXMJJJJGZCKEK-SNVBAGLBSA-N |
Isomeric SMILES |
CCCCCC[C@@H](C)OC1=C(C(=CC(=C1)Br)F)F |
Canonical SMILES |
CCCCCCC(C)OC1=C(C(=CC(=C1)Br)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[[(1R,2R)-2-(2-cyanoethylamino)-1,2-diphenylethyl]amino]propanenitrile](/img/structure/B12535391.png)
![1-Propanesulfonic acid, 3-[[2-(4-fluorophenyl)-1,1-dimethylethyl]amino]-](/img/structure/B12535399.png)
![Diethyl [(4-acetamidophenoxy)methyl]phosphonate](/img/structure/B12535405.png)


![1-(4-Chlorophenyl)-3-phenyl-1,4-dihydro[1]benzopyrano[4,3-b]pyrrole](/img/structure/B12535416.png)
![Acetic acid--naphtho[2,3-b]thiophene-4,5-diol (2/1)](/img/structure/B12535418.png)
![3-[2-(3-Phenylprop-1-EN-1-YL)phenyl]prop-2-enoic acid](/img/structure/B12535426.png)
![1H-Indole-3-tetradecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12535451.png)
![1-(2-{[2-(Ethylsulfanyl)ethyl]sulfanyl}ethyl)-3,5-dimethyl-1H-pyrazole](/img/structure/B12535462.png)
![(4S)-2-[(Diphenylmethylidene)amino]-4-methylhexanenitrile](/img/structure/B12535469.png)
![4-[(Anthracen-9-YL)methoxy]benzene-1,2-dicarbonitrile](/img/structure/B12535475.png)

